molecular formula C13H9F3O2 B11865063 1-(Trifluoromethyl)naphthalene-4-acetic acid

1-(Trifluoromethyl)naphthalene-4-acetic acid

Cat. No.: B11865063
M. Wt: 254.20 g/mol
InChI Key: GWTBYOHMQQZCBE-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-4-acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further substituted with an acetic acid moiety

Preparation Methods

One common method is the trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The resulting trifluoromethylated naphthalene is then subjected to further functionalization to introduce the acetic acid group. This can be achieved through various synthetic routes, including Friedel-Crafts acylation followed by oxidation .

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)naphthalene-4-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

1-(Trifluoromethyl)naphthalene-4-acetic acid can be compared with other similar compounds, such as:

    1-(Trifluoromethyl)benzene-4-acetic acid: Similar in structure but with a benzene ring instead of a naphthalene ring, leading to different chemical and physical properties.

    1-(Trifluoromethyl)naphthalene-2-acetic acid: Differing in the position of the acetic acid group, which can affect the compound’s reactivity and applications.

Properties

Molecular Formula

C13H9F3O2

Molecular Weight

254.20 g/mol

IUPAC Name

2-[4-(trifluoromethyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)11-6-5-8(7-12(17)18)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,17,18)

InChI Key

GWTBYOHMQQZCBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)CC(=O)O

Origin of Product

United States

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